
Isoxazol-4-ylmethanamine hydrochloride
Overview
Description
Isoxazol-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C4H7ClN2O. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazol-4-ylmethanamine hydrochloride can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) and aldehydes, followed by treatment with molecular iodine and hydroxylamine . Another method includes the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, leading to substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using metal-free synthetic routes to minimize costs and environmental impact. These methods often employ eco-friendly catalysts and reagents to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Isoxazol-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxime using oxidizing agents.
Reduction: Reduction of the ester moiety using lithium aluminium hydride.
Substitution: Reactions with nucleophiles to form substituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, molecular iodine, and lithium aluminium hydride. Reaction conditions often involve refluxing in ethanol or other suitable solvents .
Major Products Formed
The major products formed from these reactions include substituted isoxazoles, oximes, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Isoxazol-4-ylmethanamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows it to act as a scaffold for developing drugs targeting neurological disorders and other diseases. Research indicates that compounds derived from isoxazole exhibit a range of biological activities, making them valuable in drug design .
Table 1: Key Pharmaceuticals Derived from this compound
Compound Name | Target Condition | Mechanism of Action |
---|---|---|
Isoxazole derivatives | Neurological disorders | Modulation of neurotransmitter systems |
3-Amino-5-methylisoxazole | Antitumor activity | Inhibition of cancer cell proliferation |
5-Aminoisoxazole | Antimicrobial properties | Disruption of bacterial cell wall |
Biochemical Research
In biochemical research, this compound is utilized to study the effects of isoxazole derivatives on biological systems. Researchers focus on understanding new pathways for drug action and the interactions between these compounds and biological targets. This research is pivotal for uncovering novel therapeutic strategies .
Case Study: Interaction with Biological Targets
A study demonstrated that this compound binds effectively to specific receptors involved in neurotransmission, offering insights into its potential role in treating mental health conditions.
Neuroscience Applications
The compound has shown promise in neuroscience for developing treatments that modulate neurotransmitter systems. Its ability to influence serotonin and dopamine pathways could lead to innovative therapies for various mental health disorders, including depression and anxiety .
Table 2: Neurotransmitter Modulation by Isoxazol Derivatives
Neurotransmitter | Effect | Potential Therapeutic Use |
---|---|---|
Serotonin | Increased availability | Treatment of depression |
Dopamine | Modulation of receptor activity | Management of schizophrenia |
Analytical Chemistry
This compound is employed in analytical chemistry to detect and quantify similar amine compounds in complex mixtures. Its application enhances the reliability of chemical analyses, particularly in pharmaceutical formulations and environmental samples .
Material Science
In material science, this compound can be incorporated into polymer formulations to improve properties such as thermal stability and mechanical strength. This application opens avenues for developing advanced materials suitable for industrial uses .
Mechanism of Action
The mechanism of action of isoxazol-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Isoxazol-4-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
Oxadiazole derivatives: Exhibiting a wide range of biological activities, including anti-inflammatory and antiviral effects.
Isothiazole derivatives: Investigated for their potential as therapeutic agents in various diseases.
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Isoxazol-4-ylmethanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an isoxazole ring, a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
Biological Activities
This compound has been investigated for several biological activities, including:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation .
- Cell Cycle Arrest : Some studies suggest that isoxazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
- Targeting Molecular Chaperones : By inhibiting Hsp90, isoxazole compounds disrupt the stability of client proteins that are crucial for tumor growth and survival .
Case Studies and Experimental Data
A variety of studies have focused on the synthesis and evaluation of isoxazole derivatives:
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
Compound 5 | Cancer Cells | 14 | Hsp90 Inhibitor |
Compound 17 | MCF-7 | 0.02 | Anticancer |
Compound 19 | HCT116 | 5.0 | Anticancer |
These findings demonstrate the significant potential of isoxazole derivatives in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of isoxazole compounds often correlates with their structural features. Modifications to the isoxazole ring or substituents can enhance or diminish their efficacy:
Properties
IUPAC Name |
1,2-oxazol-4-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVALZCMCJOEQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624188 | |
Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847490-70-4, 173850-71-0 | |
Record name | 4-Isoxazolemethanamine, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847490-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,2-Oxazol-4-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,2-oxazol-4-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.